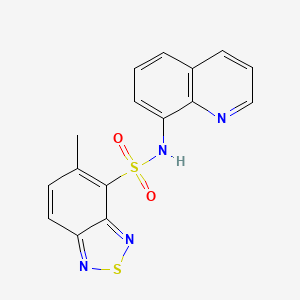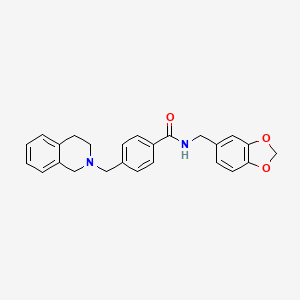![molecular formula C19H15ClN2O3 B3450026 N-[4-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-furamide](/img/structure/B3450026.png)
N-[4-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-furamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-furamide, commonly known as ACY-1215, is a small molecule inhibitor that selectively targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC enzyme that plays a crucial role in regulating protein degradation, cell motility, and immune responses. ACY-1215 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
ACY-1215 selectively inhibits N-[4-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-furamide, which plays a crucial role in regulating protein degradation and cell motility. This compound deacetylates α-tubulin, a major component of microtubules, which are essential for cell division, migration, and intracellular transport. By inhibiting this compound, ACY-1215 increases α-tubulin acetylation, which leads to the stabilization of microtubules and the inhibition of cell motility and proliferation. ACY-1215 also induces the accumulation of misfolded proteins, which leads to the activation of the unfolded protein response and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, the reduction of neuroinflammation, and the improvement of cognitive function. ACY-1215 has also been shown to reduce inflammation and improve disease outcomes in animal models of rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ACY-1215 is its selectivity for N-[4-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-furamide, which reduces off-target effects and toxicity. ACY-1215 also has good pharmacokinetic properties, including oral bioavailability and good tissue penetration. However, one of the limitations of ACY-1215 is its potential for drug resistance, which can occur due to mutations in this compound or the upregulation of compensatory pathways.
Orientations Futures
There are several future directions for the research and development of ACY-1215. One direction is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another direction is the investigation of the potential use of ACY-1215 in combination with immunotherapy in cancer treatment. In neurodegenerative disorders, future directions include the investigation of the effects of ACY-1215 on other HDAC enzymes and the development of more potent and selective N-[4-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-furamide inhibitors. In inflammatory conditions, future directions include the investigation of the effects of ACY-1215 on other immune cells and the development of more potent and selective this compound inhibitors.
Applications De Recherche Scientifique
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, ACY-1215 has been shown to induce apoptosis and inhibit the growth of cancer cells, including multiple myeloma, lymphoma, and leukemia. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Huntington's disease. In inflammatory conditions, ACY-1215 has been shown to reduce inflammation and improve disease outcomes in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-12(23)21-13-6-8-14(9-7-13)22-19(24)18-11-10-17(25-18)15-4-2-3-5-16(15)20/h2-11H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSZZJURMSEGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329895 | |
| Record name | N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56423770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
199458-95-2 | |
| Record name | N-(4-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3449951.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3449963.png)
![4-methoxy-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3449982.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3449995.png)

![4-methyl-2-[(5-nitro-2-pyridinyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B3450006.png)
![4-methyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B3450018.png)
![2-(4-morpholinyl)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3450025.png)
![N-[4-(aminosulfonyl)phenyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3450027.png)
![4-(2,5-dimethoxyphenyl)-5-[3-(2-furyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3450029.png)

![N-(3,4-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3450039.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3450045.png)